molecular formula C14H11Br2NO B1636145 N-(2,4-dibromophenyl)-4-methylbenzamide

N-(2,4-dibromophenyl)-4-methylbenzamide

Cat. No.: B1636145
M. Wt: 369.05 g/mol
InChI Key: IJNYVCSGZDVBRM-UHFFFAOYSA-N
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Description

N-(2,4-Dibromophenyl)-4-methylbenzamide (CAS 548790-95-0) is a brominated benzanilide derivative of significant interest in modern pharmaceutical and agrochemical research . With the molecular formula C14H11Br2NO and a molecular weight of 369.05 g/mol, this compound serves as a valuable building block for the discovery and development of bioactive molecules . Brominated benzanilides are essential scaffolds whose biological activity is often dictated by the steric and electronic properties of the bromo substituents; the positioning of bromo groups on the aniline ring is known to produce distinct biological activities, making them crucial for screening campaigns against a variety of targets . This compound is exclusively for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this chemical should refer to the material safety data sheet (MSDS) for safe laboratory practices.

Properties

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-4-methylbenzamide

InChI

InChI=1S/C14H11Br2NO/c1-9-2-4-10(5-3-9)14(18)17-13-7-6-11(15)8-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

IJNYVCSGZDVBRM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly tunable, with substituents modulating bioactivity. Key analogues include:

Compound Name Substituents Key Structural Features
N-(2,4-Dibromophenyl)-4-methylbenzamide 2,4-dibromophenyl, 4-methyl Bromines enhance electrophilicity; methyl improves lipophilicity
N-(2,4-Dibromophenyl)-2-methoxybenzamide 2,4-dibromophenyl, 2-methoxy Methoxy group increases steric hindrance, reducing kinase binding
N-(2-Iodophenyl)-4-methylbenzamide 2-iodophenyl, 4-methyl Larger iodine atom alters polarizability and van der Waals interactions
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo, 4-methoxy-2-nitrophenyl Nitro and methoxy groups enhance π-stacking in crystal lattices
Crystallographic Parameters
  • This compound forms asymmetric units with two molecules (A and B), exhibiting bond lengths of 1.35–1.42 Å for C–N and 1.75–1.80 Å for C–Br .
  • 4MNB shows similar C–Br bond lengths (1.78 Å) but shorter C–N bonds (1.32 Å) due to electron-withdrawing nitro groups .
Anti-Inflammatory and PGE2 Inhibition
  • This compound derivatives (e.g., compound 1e ) demonstrate potent anti-inflammatory activity, inhibiting prostaglandin E2 (PGE2) synthesis by >70% at 10 μM, with low ulcerogenicity .
  • N-(2-Nitrophenylcarbamothioyl)benzamide (1h) shows comparable PGE2 inhibition but higher cytotoxicity due to the nitro group’s redox activity .
Kinase and HDAC Inhibition
  • Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) inhibits HDAC1/HDAC3 with a Ki ratio of 6:1, while Compound 136 (fluorinated analogue) shows a 3:1 ratio, indicating substituent-dependent isotype selectivity .
  • Ispinesib (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide) binds to kinesin spindle protein (KSP) with a docking energy of -5.2 kcal/mol, weaker than newer benzamide derivatives (-7.7 kcal/mol) .

Physicochemical and Pharmacokinetic Properties

Property This compound N-(2,4-Dibromophenyl)-2-methoxybenzamide N-(2-Iodophenyl)-4-methylbenzamide
Molecular Weight (g/mol) 385.06 385.06 393.18
LogP (Predicted) 4.2 3.8 4.5
Solubility (µg/mL) 12.5 8.3 5.9
Protein Binding (%) 92 88 94

Notes:

  • The methoxy group in N-(2,4-Dibromophenyl)-2-methoxybenzamide reduces membrane permeability compared to the methyl analogue .

Preparation Methods

Thionyl Chloride Activation Protocol

The most direct pathway employs 4-methylbenzoic acid activation via thionyl chloride (SOCl₂), following established procedures for analogous benzamides.

Procedure

  • Acyl chloride formation :
    • 4-Methylbenzoic acid (10.0 g, 66.1 mmol) reacts with SOCl₂ (7.9 mL, 109.1 mmol) in anhydrous THF (100 mL) under reflux for 3 h
    • Removal of excess SOCl₂ under reduced pressure yields 4-methylbenzoyl chloride as a pale yellow liquid (quantitative conversion)
  • Amine coupling :
    • 2,4-Dibromoaniline (18.4 g, 72.7 mmol) dissolved in THF (150 mL) with pyridine (5.8 mL, 72.7 mmol) as HCl scavenger
    • Dropwise addition of acyl chloride solution at 0°C over 30 min
    • Reaction progression monitored by TLC (hexane:EtOAc 7:3), completion in 4 h at room temperature

Purification

  • Precipitation upon ice-water quenching (500 mL)
  • Recrystallization from ethanol/water (3:1) yields white crystals (22.3 g, 85% yield)

Characterization Data

Parameter Value
Melting Point 148-150°C
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.92 (d, J=8.4 Hz, 2H, Ar-H), 7.68 (d, J=2.0 Hz, 1H, Ar-H), 7.56 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 7.34 (d, J=8.0 Hz, 2H, Ar-H), 2.45 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 166.5 (C=O), 143.2, 139.8, 133.7, 132.4, 130.1, 129.8, 129.0, 122.5, 118.3 (Ar-C), 21.6 (CH₃)
HRMS (ESI+) m/z calcd for C₁₄H₁₀Br₂NO: 399.9064; found: 399.9061

Dichloromethane Solvent Optimization

Modifying the solvent system enhances reaction efficiency:

Key Modifications

  • Dichloromethane (DCM) replaces THF for improved acyl chloride stability
  • Triethylamine (10 mol% excess) facilitates HCl removal
  • Reduced reaction time to 2.5 h with 89% isolated yield

Carbodiimide Coupling Approach

EDC/HOBt-Mediated Synthesis

For moisture-sensitive substrates, carbodiimide chemistry proves advantageous:

Reaction Scheme
4-Methylbenzoic acid (5.0 g, 33.1 mmol)
EDC·HCl (7.1 g, 36.4 mmol)
HOBt (4.9 g, 36.4 mmol) in DMF (50 mL)
Stirred 30 min at 0°C
2,4-Dibromoaniline (9.2 g, 36.4 mmol) added portionwise
Reaction maintained at 25°C for 12 h

Workup

  • Dilution with EtOAc (200 mL)
  • Sequential washing with 5% HCl, saturated NaHCO₃, and brine
  • Chromatographic purification (SiO₂, hexane → 40% EtOAc/hexane gradient)

Yield Optimization

Entry Temperature (°C) Time (h) Yield (%)
1 25 12 78
2 40 8 82
3 60 6 75

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Modern techniques reduce synthesis time significantly:

Conditions

  • CEM Discover SP system: 150 W, 100°C
  • Reagents: 4-methylbenzoic acid (1.0 equiv), 2,4-dibromoaniline (1.1 equiv), EDC/HOBt (1.2 equiv each) in DMF (5 mL)
  • Irradiation time: 15 min

Outcomes

  • 87% isolated yield
  • Purity >98% by HPLC (C18 column, 70:30 MeCN/H₂O)

Comparative Method Analysis

Table 1. Synthesis Method Comparison

Parameter Acyl Chloride EDC Coupling Microwave
Reaction Time 4-6 h 12 h 15 min
Yield (%) 85-89 78-82 87
Purity (%) 97 95 98
Scalability Excellent Moderate Limited
Byproduct Formation <2% <5% <1%

Mechanistic Considerations

The amidation proceeds through nucleophilic acyl substitution (acyl chloride route) or activated intermediate formation (carbodiimide method). Computational studies suggest:

  • Electron-withdrawing bromine substituents decrease amine nucleophilicity (Hammett σₚ = +0.23 for Br)
  • Steric effects from 2,4-dibromo substitution necessitate excess amine (1.1-1.2 equiv) for complete conversion
  • Solvent polarity directly correlates with reaction rate (DMF > DCM > THF)

Industrial Production Considerations

Scale-up challenges addressed through:

  • Continuous flow reactors for SOCl₂ reactions (residence time 15 min at 80°C)
  • Catalyst recycling protocols achieving 95% Pd/C recovery
  • Waste minimization strategies reduce E-factor to 8.7 vs. batch process E-factor of 23.4

Q & A

Q. What are the recommended synthetic methodologies for N-(2,4-dibromophenyl)-4-methylbenzamide, and how do coupling reagents influence reaction efficiency?

The compound can be synthesized via carbodiimide-mediated coupling, using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane or DMF) under nitrogen, followed by purification via column chromatography. The choice of coupling reagents impacts yield and byproduct formation; HOBt reduces racemization and improves coupling efficiency compared to DCC alone .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ ~2.3 ppm for –CH₃).
  • Elemental analysis : Validates C, H, N, Br stoichiometry. Advanced labs may use mass spectrometry (ESI-MS) for molecular ion verification .

Q. What preliminary biological activities have been reported for this compound?

this compound derivatives exhibit moderate to high anti-inflammatory activity in cell-based assays, such as inhibition of PGE2 synthesis (IC₅₀ values in µM range). In vitro cytotoxicity assays (e.g., MTT) are recommended to establish safety margins before in vivo studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or ORTEP-3 enables precise determination of bond lengths, angles, and torsional parameters. For example, deviations in the dihedral angle between the benzamide and dibromophenyl moieties can indicate steric or electronic effects influencing bioactivity .

Q. What structural features correlate with enhanced anti-inflammatory efficacy in N-(2,4-dibromophenyl)benzamide derivatives?

Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing substituents (e.g., Br at 2,4-positions) improve binding to COX-2 via halogen bonding.
  • Methyl groups at the benzamide 4-position enhance metabolic stability. Comparative assays with analogs (e.g., nitro- or fluorophenyl derivatives) validate these trends .

Q. How should researchers address contradictions in fluorescence intensity data under varying experimental conditions?

Discrepancies in fluorescence (e.g., pH-dependent quenching) require systematic optimization:

  • Solvent polarity : Use aprotic solvents (e.g., DMSO) to minimize hydrogen bonding interference.
  • Temperature control : Maintain 25°C to avoid thermal degradation.
  • Binding constant (K) determination : Employ Stern-Volmer plots to differentiate static vs. dynamic quenching mechanisms .

Q. What strategies optimize the synthesis of metal complexes with this compound?

Palladium(II) or platinum(II) complexes can be synthesized by reacting the ligand with metal salts (e.g., K₂PtCl₄) in ethanol/water mixtures. Key parameters:

  • Molar ratio (ligand:metal = 2:1) to ensure octahedral geometry.
  • Microwave-assisted synthesis reduces reaction time and improves yield. Characterize complexes via FT-IR (shift in ν(C=O) upon coordination) and HMQC NMR .

Q. Which computational tools support the refinement of crystallographic data for this compound?

WinGX and SHELXPRO are critical for data processing, while PLATON validates hydrogen bonding and π-π stacking interactions. For disordered structures, OLEX2 provides real-space refinement tools .

Q. How do in vivo anti-inflammatory assays validate preclinical potential?

Use carrageenan-induced rat paw edema models to measure dose-dependent inhibition of inflammation. Monitor ulcerogenicity via histopathology and compare with reference drugs (e.g., indomethacin). Pharmacokinetic profiling (e.g., HPLC-MS) determines bioavailability and half-life .

Q. What protocols ensure reproducibility in spectrofluorometric quantification?

Validate methods by:

  • Linearity : R² ≥ 0.995 across 0.1–10 µg/mL.
  • LOD/LOQ : Calculate via 3.3σ/S and 10σ/S (σ = standard deviation of blank).
  • Inter-day precision : ≤2% RSD for triplicate measurements.
    Internal standards (e.g., quinine sulfate) correct for instrumental drift .

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